Sodium ethoxide

Catalog No.
S610960
CAS No.
141-52-6
M.F
C2H5ONa
C2H5NaO
M. Wt
68.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium ethoxide

CAS Number

141-52-6

Product Name

Sodium ethoxide

IUPAC Name

sodium;ethanolate

Molecular Formula

C2H5ONa
C2H5NaO

Molecular Weight

68.05 g/mol

InChI

InChI=1S/C2H5O.Na/c1-2-3;/h2H2,1H3;/q-1;+1

InChI Key

QDRKDTQENPPHOJ-UHFFFAOYSA-N

SMILES

CC[O-].[Na+]

Solubility

SOL IN ABSOLUTE ALCOHOL

Synonyms

Ethanol Sodium Salt; Ethyl Alcohol Sodium Salt; Caustic Alcohol; Ethoxysodium; Sodium Ethanolate; Sodium Ethoxylate; Sodium Ethylate

Canonical SMILES

CC[O-].[Na+]

Isomeric SMILES

CC[O-].[Na+]

Sodium ethoxide is a chemical compound with the formula C₂H₅ONa, commonly represented as CH3CH2ONa+\text{CH}_3\text{CH}_2\text{O}^-\text{Na}^+. It appears as a white to yellowish powder or liquid and is highly soluble in polar solvents such as ethanol and methanol. Sodium ethoxide is known for its strong basicity, making it a potent nucleophile in various organic reactions. It is widely used in the pharmaceutical, agrochemical, and chemical industries due to its ability to facilitate the formation of carbon-carbon and carbon-oxygen bonds through condensation reactions, esterifications, and alkoxylation processes .

Sodium ethoxide is a strong base and can react violently with water or acids. It is flammable and can ignite upon contact with air or organic materials [].

  • Skin and Eye Contact: Causes severe irritation and burns [].
  • Inhalation: Can irritate the respiratory system [].
  • Ingestion: Highly toxic and can cause severe internal damage [].

Proper handling

Sodium ethoxide should be handled under a fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat [].

Organic Synthesis:

  • Claisen condensation: This reaction combines two carboxylic acid derivatives (esters or ketones) to form a β-ketoester or β-diketone. Sodium ethoxide acts as a base, deprotonating one of the starting materials to initiate the reaction .
  • Stobbe condensation: This reaction involves an aldehyde or ketone and a diester, forming a β-unsaturated ester. Again, sodium ethoxide serves as a base, facilitating the deprotonation step .
  • Wolf-Kishner reduction: This method converts a carbonyl group (C=O) to a methylene group (CH₂). Sodium ethoxide plays a crucial role in deprotonating the α-carbon and forming a hydrazone intermediate .

Generation of Carbanions:

Sodium ethoxide is a powerful base capable of deprotonating certain organic molecules, generating carbanions (negatively charged carbon species). These carbanions act as nucleophiles (electron-donating species) in various organic reactions, enabling:

  • Alkylation: Carbanions can react with alkyl halides (R-X) to form new carbon-carbon bonds, creating new molecules .
  • Condensation reactions: Carbanions can participate in condensation reactions with various carbonyl compounds (aldehydes, ketones, esters) to form complex organic molecules .

Other Applications:

  • Williamson ether synthesis: This reaction involves the formation of ethers (R-O-R') from two alcohol molecules. Sodium ethoxide deprotonates one alcohol, generating an alkoxide that reacts with another alkyl halide to form the ether .
  • Deplasticizing agent: In specific research contexts, sodium ethoxide can be used to remove plasticizers from epoxy sections, potentially affecting the preservation of certain antigens during immunostaining procedures .

  • Condensation Reactions: It is a key player in Claisen condensation, where it deprotonates esters or carbonyl compounds to generate enolates that subsequently condense with other carbonyl compounds, forming β-keto esters or β-diketones .
  • Esterification: Sodium ethoxide reacts with carboxylic acids or acid chlorides and alcohols to produce esters and sodium salts. This reaction is crucial for synthesizing various organic compounds .
  • Alkoxylation: In alkoxylation reactions, sodium ethoxide introduces alkoxy groups onto organic molecules by reacting with alkyl halides or sulfonates .
  • Etherification: Sodium ethoxide can also facilitate etherification, where it reacts with alkyl halides to form ethers, which are significant in organic synthesis .

Sodium ethoxide can be synthesized through the following methods:

  • Reaction of Sodium with Ethanol: A common method involves adding metallic sodium to anhydrous ethanol. The reaction produces sodium ethoxide along with hydrogen gas:
    2CH3CH2OH+2Na2CH3CH2O+2Na++H22\text{CH}_3\text{CH}_2\text{OH}+2\text{Na}\rightarrow 2\text{CH}_3\text{CH}_2\text{O}^-+2\text{Na}^++\text{H}_2
    This reaction typically occurs under controlled conditions to prevent excess heat generation .
  • Industrial Production: In industrial settings, sodium ethoxide can be produced by dropping anhydrous ethanol into a reactor containing sodium at low temperatures (0-30 °C) under vacuum conditions. This method ensures high purity and yield of sodium ethoxide .

Sodium ethoxide has diverse applications across various fields:

  • Pharmaceutical Industry: It is utilized in the synthesis of drugs and pharmaceutical intermediates due to its ability to facilitate complex organic reactions .
  • Chemical Synthesis: Sodium ethoxide acts as a reagent in the production of fragrances, dyes, and fine chemicals .
  • Polymer Chemistry: It serves as an initiator or catalyst in polymerization reactions, contributing to the manufacture of plastics and resins .

Physical Description

Liquid
WHITE-TO-YELLOW POWDER.

Color/Form

WHITE OR YELLOWISH POWDER
WHITE POWDER SOMETIMES HAVING BROWNISH TINGE

UNII

1I9504387J

GHS Hazard Statements

Aggregated GHS information provided by 433 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (35.1%): Flammable solid [Danger Flammable solids];
H251 (99.77%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (33.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

141-52-6

Wikipedia

Sodium ethoxide

Methods of Manufacturing

BY CAREFULLY ADDING SMALL AMT OF SODIUM TO ABSOLUTE ALC KEPT @ TEMP OF 10 °C, HEATING CAREFULLY TO 37.7 °C, AGAIN CAREFULLY ADDING SODIUM, COOLING TO 10 °C, & ADDING SAME QUANTITY OF ABSOLUTE ALC AS WAS USED ORIGINALLY.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Pharmaceutical and medicine manufacturing
Rubber product manufacturing
Ethanol, sodium salt (1:1): ACTIVE
AN ADDITIVE IN SOLID HAIR STRAIGHTENING COMPD.

Analytic Laboratory Methods

SODIUM ETHYLATE DETERMINED BY TITRATION.

Stability Shelf Life

DECOMP ON EXPOSURE TO AIR & BECOMES DARKER ON KEEPING

Dates

Modify: 2023-08-15

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